n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide
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Overview
Description
n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide typically involves the reaction of benzo[d]isoxazol-3-yl acetic acid with allyl amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- n-Allyl-2-(2-oxo-benzothiazol-3-yl)acetamide
- n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide
Uniqueness
This compound is unique due to its specific structural features and the presence of the isoxazole ring This structural motif imparts distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-7-13-12(15)8-10-9-5-3-4-6-11(9)16-14-10/h2-6H,1,7-8H2,(H,13,15) |
InChI Key |
SHNALHDPHYMAID-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
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